REACTION_CXSMILES
|
CN(C(ON1N=N[C:11]2[CH:12]=[CH:13][CH:14]=N[C:10]1=2)=[N+](C)C)C.[F:18][P-](F)(F)(F)(F)F.CCN(C(C)C)[CH:28]([CH3:30])[CH3:29].CN[C@H]1CN2C3C(C(C[C:49]([O:51]CCC)=[O:50])=C2CC1)=CC=CC=3>CN(C=O)C>[F:18][C:29]1[CH:14]=[CH:13][C:12]([CH:11]([CH3:10])[C:49]([OH:51])=[O:50])=[CH:30][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
87 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
propyl [(7R)-7-(methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN[C@@H]1CCC=2N(C3=CC=CC=C3C2CC(=O)OCCC)C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel (ethyl acetate/hexanes)
|
Type
|
CUSTOM
|
Details
|
The resulting diastereoisomers were separated on a Chiralpak AD column (20% iPrOH/Hexanes, 0.25% HCOOH)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C(ON1N=N[C:11]2[CH:12]=[CH:13][CH:14]=N[C:10]1=2)=[N+](C)C)C.[F:18][P-](F)(F)(F)(F)F.CCN(C(C)C)[CH:28]([CH3:30])[CH3:29].CN[C@H]1CN2C3C(C(C[C:49]([O:51]CCC)=[O:50])=C2CC1)=CC=CC=3>CN(C=O)C>[F:18][C:29]1[CH:14]=[CH:13][C:12]([CH:11]([CH3:10])[C:49]([OH:51])=[O:50])=[CH:30][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
87 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
propyl [(7R)-7-(methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN[C@@H]1CCC=2N(C3=CC=CC=C3C2CC(=O)OCCC)C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel (ethyl acetate/hexanes)
|
Type
|
CUSTOM
|
Details
|
The resulting diastereoisomers were separated on a Chiralpak AD column (20% iPrOH/Hexanes, 0.25% HCOOH)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C(ON1N=N[C:11]2[CH:12]=[CH:13][CH:14]=N[C:10]1=2)=[N+](C)C)C.[F:18][P-](F)(F)(F)(F)F.CCN(C(C)C)[CH:28]([CH3:30])[CH3:29].CN[C@H]1CN2C3C(C(C[C:49]([O:51]CCC)=[O:50])=C2CC1)=CC=CC=3>CN(C=O)C>[F:18][C:29]1[CH:14]=[CH:13][C:12]([CH:11]([CH3:10])[C:49]([OH:51])=[O:50])=[CH:30][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
87 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
propyl [(7R)-7-(methylamino)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CN[C@@H]1CCC=2N(C3=CC=CC=C3C2CC(=O)OCCC)C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel (ethyl acetate/hexanes)
|
Type
|
CUSTOM
|
Details
|
The resulting diastereoisomers were separated on a Chiralpak AD column (20% iPrOH/Hexanes, 0.25% HCOOH)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |